AKR1C3 inhibitor KV-37
Description
Overview of the Aldo-Keto Reductase Superfamily
AKR1C Subfamily Isoforms and Homology
The AKR1C subfamily in humans consists of four distinct isoforms: AKR1C1, AKR1C2, AKR1C3, and AKR1C4. nih.gov These isoforms exhibit a high degree of sequence homology, sharing more than 86% amino acid identity. frontiersin.orgnih.gov Their respective genes are clustered together on chromosome 10. nih.govnih.gov
Despite their structural similarities, the four human AKR1C isoforms have different substrate preferences and are distributed differently throughout various tissues. frontiersin.orgnih.gov For instance, all four isoforms are expressed in the liver, but AKR1C4 expression is restricted to this organ. nih.gov It is also important to note that there is a significant lack of functional and phylogenetic homology between the human AKR1C enzymes and their murine counterparts, which has implications for using mouse models in research related to human cancers. nih.gov
AKR1C3 as a Multifunctional Enzyme
Nomenclature and Synonymy
The enzyme AKR1C3 has been identified and described under various names based on the specific substrate or function being studied, leading to a range of synonyms. oup.com This systematic nomenclature was established to prevent confusion. oup.com AKR1C3 is officially known as aldo-keto reductase family 1 member C3. nih.gov
| Synonym | Basis for Name |
|---|---|
| Type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) | Enzymatic activity on 17-ketosteroids. frontiersin.org |
| Prostaglandin (B15479496) F synthase (PGFS) | Role in prostaglandin metabolism. mdpi.com |
| Type 2 3α-hydroxysteroid dehydrogenase (3α-HSD, type II) | Enzymatic activity on 3-ketosteroids. oup.com |
| Dihydrodiol dehydrogenase X (DDX) | Historical name based on early functional studies. oup.com |
| Chlordecone (B1668712) reductase homolog HAKRb | Homology to chlordecone reductase. assaygenie.com |
| Indanol dehydrogenase | Ability to dehydrogenate indanol. assaygenie.com |
Enzymatic Activities and Cofactor Dependence
AKR1C3 is a versatile enzyme with several key catalytic functions, primarily acting as a hydroxysteroid dehydrogenase (HSD). mdpi.com It exhibits 3α-, 17β-, and 20α-HSD activities. assaygenie.com These enzymatic reactions are dependent on the presence of a cofactor, specifically NADH and/or NADPH. genomics-online.com AKR1C3 catalyzes the conversion of aldehydes and ketones to their corresponding alcohols. genomics-online.com
While the enzyme can facilitate both oxidation and reduction reactions in laboratory settings, its primary role within the cell is reductive. oup.com This is due to the high intracellular availability of NADPH and the enzyme's strong affinity for this cofactor. upenn.eduoup.com
Role in Endogenous Substrate Metabolism
AKR1C3 plays a pivotal role in the metabolism of two major classes of endogenous substrates: steroid hormones and prostaglandins (B1171923). mdpi.comassaygenie.com Its activity is crucial for regulating the levels of potent hormones at the pre-receptor level, influencing cellular signaling and function. oup.com
Detailed Research Findings on AKR1C3 Enzymatic Reactions
| Substrate Class | Specific Substrate | Product | Biological Significance |
|---|---|---|---|
| Steroids (Androgens) | Androstenedione (B190577) (Δ4-dione) | Testosterone (B1683101) | Increases potent androgen levels, activating the androgen receptor. oup.comnih.gov |
| 5α-androstanedione | 5α-dihydrotestosterone (DHT) | Generates the most potent androgen, strongly activating the androgen receptor. rsc.org | |
| Steroids (Estrogens) | Estrone (B1671321) | 17β-estradiol | Converts a weak estrogen to a potent one, activating the estrogen receptor. oup.complos.org |
| Steroids (Progestins) | Progesterone (B1679170) | 20α-hydroxyprogesterone | Inactivates progesterone, modulating the progesterone receptor pathway. mdpi.com |
| Prostaglandins | Prostaglandin D2 (PGD2) | 11β-Prostaglandin F2α (11β-PGF2α) | Influences cell proliferation and differentiation pathways. mdpi.complos.org |
| Prostaglandin H2 (PGH2) | Prostaglandin F2α (PGF2α) | Contributes to inflammatory processes and cell growth signals. mdpi.comfrontiersin.org |
By catalyzing the conversion of weak androgens like androstenedione into the potent androgen testosterone, AKR1C3 significantly influences androgen receptor signaling. oup.comnih.gov Similarly, it converts the weak estrogen estrone into the much more potent 17β-estradiol. plos.org In the context of prostaglandins, AKR1C3 functions as a PGF synthase, reducing PGD2 and PGH2 to produce F-series prostaglandins, which are involved in processes like cell proliferation and inflammation. mdpi.complos.org
Steroid Hormone Metabolism
Steroid hormones are a class of lipids derived from cholesterol that play crucial roles in a wide array of physiological processes, including metabolism, inflammation, immune function, and the development of sexual characteristics. wikipedia.org The synthesis and metabolism of these hormones are tightly regulated by a series of enzymes, including members of the cytochrome P450 and hydroxysteroid dehydrogenase (HSD) families. nih.gov AKR1C3 is a key player in this intricate network, particularly in the metabolism of androgens, estrogens, and progesterone.
AKR1C3 plays a pivotal role in the synthesis of potent androgens, such as testosterone and dihydrotestosterone (B1667394) (DHT). frontiersin.org In prostate cancer, the expression of AKR1C3 is often upregulated, contributing to the intratumoral production of androgens that fuel cancer cell growth. frontiersin.orgaacrjournals.org The enzyme catalyzes the conversion of weaker androgens, like androstenedione (Δ4-AD), to the more potent testosterone. researchgate.netprobechem.com This function is particularly critical in the context of CRPC, where despite systemic androgen deprivation therapies, tumors can sustain their growth by synthesizing their own androgens. nih.gov
| Substrate | Product | Enzyme | Significance in Cancer |
| Androstenedione (Δ4-AD) | Testosterone | AKR1C3 | Increased intratumoral androgen levels, promoting tumor growth. researchgate.netprobechem.com |
| 5α-androstanedione | Dihydrotestosterone (DHT) | AKR1C3 | Production of the most potent androgen, driving androgen receptor signaling. researchgate.net |
This table summarizes the key androgen conversions catalyzed by AKR1C3.
In addition to its role in androgen metabolism, AKR1C3 is also involved in the metabolism of estrogens. It can catalyze the conversion of the weak estrogen, estrone, into the potent estrogen, 17β-estradiol. frontiersin.org This activity highlights the enzyme's broader role in steroid hormone homeostasis and its potential as a therapeutic target in estrogen-dependent cancers, such as certain types of breast cancer.
The human placenta is a key site of steroid hormone synthesis and metabolism, essential for maintaining pregnancy. nih.gov Progesterone is a critical hormone for pregnancy, and its metabolism is complex. While the primary role of AKR1C3 in progesterone metabolism is less defined than its role in androgen and estrogen pathways, its function as a hydroxysteroid dehydrogenase suggests a potential involvement in the interconversion of various progestins. nih.gov
Steroid hormones exert their effects by binding to specific nuclear receptors, which then regulate gene expression. wikipedia.org AKR1C3 plays a crucial role in the prereceptor regulation of these receptors by controlling the local concentration of active steroid hormones. By converting weak steroid precursors into potent receptor ligands within target tissues, AKR1C3 effectively amplifies hormonal signals. frontiersin.org This localized control of hormone availability is a key mechanism by which AKR1C3 influences the activity of androgen and estrogen receptors, thereby impacting cellular processes like proliferation and differentiation.
Progesterone Metabolism
Prostaglandin Metabolism
Prostaglandins are lipid compounds derived from arachidonic acid that are involved in a variety of physiological and pathological processes, including inflammation and cancer. nih.govnih.gov The synthesis of prostaglandins is initiated by cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandin H2 (PGH2). nih.gov PGH2 is then further metabolized by specific synthases into various prostaglandins.
AKR1C3 functions as a prostaglandin F synthase, catalyzing the reduction of prostaglandin D2 (PGD2) to 9α,11β-prostaglandin F2α (9α,11β-PGF2α). frontiersin.org This conversion is significant as different prostaglandins can have opposing biological effects. The balance between different prostaglandins can influence processes like inflammation and cell growth. The role of AKR1C3 in prostaglandin metabolism further underscores its importance as a therapeutic target, as aberrant prostaglandin signaling is a hallmark of many cancers. nih.gov
The AKR1C3 Inhibitor: KV-37
KV-37 is a potent and highly selective inhibitor of AKR1C3, with an IC50 of 66 nM and a 109-fold selectivity over the related isoform AKR1C2. probechem.com Its development represents a significant step forward in the quest for targeted cancer therapies.
Mechanism of Action
KV-37 exhibits competitive enzyme inhibition against AKR1C3. probechem.comgoogle.com It effectively blocks the enzyme's ability to convert its substrates, thereby reducing the production of potent androgens and altering prostaglandin metabolism. probechem.com In prostate cancer cells, KV-37 has been shown to inhibit the conversion of Δ4-androstenedione to testosterone, leading to a reduction in androgen receptor (AR) transactivation and the expression of prostate-specific antigen (PSA). probechem.comgoogle.com
Preclinical Findings
Prostaglandin H2 (PGH2) Reduction to Prostaglandin F2α (PGF2α)
A key function of AKR1C3 is its activity as a prostaglandin F (PGF) synthase. frontiersin.org The enzyme catalyzes the reduction of the endoperoxide prostaglandin H2 (PGH2) to yield prostaglandin F2α (PGF2α). nih.govreactome.org This reaction is a crucial step in the biosynthesis of prostanoids, which are lipid compounds involved in various physiological processes. plos.org The conversion of PGH2 to PGF2α is faster than the enzyme's activity on its steroid substrates. frontiersin.org This catalytic activity positions AKR1C3 as a key regulator in pathways that generate PGF2α, a ligand for the F prostanoid (FP) receptor, which can stimulate cell proliferation. nih.govsci-hub.se
Impact on Proliferative and Inflammatory Signaling Pathways
The enzymatic activities of AKR1C3 have a profound impact on cellular signaling pathways that govern proliferation and inflammation. By catalyzing the formation of potent androgens, estrogens, and proliferative prostaglandins, AKR1C3 can promote tumor growth and progression. frontiersin.orgplos.org
The production of PGF2α and its isomer 9α,11β-PGF2α (derived from PGD2) activates the FP receptor, which in turn can trigger downstream proliferative signaling cascades, including the MAPK (mitogen-activated protein kinase) pathway. frontiersin.orgsci-hub.se In leukemia cells, AKR1C3-driven production of 11β-PGF2α from PGD2 promotes cell proliferation and hinders myeloid differentiation by activating the MAPK pathway. frontiersin.org In the absence of AKR1C3, PGD2 can convert to anti-proliferative prostaglandins that activate PPARγ, a receptor that promotes differentiation and apoptosis. frontiersin.orgnih.gov
Furthermore, AKR1C3 has been shown to regulate and activate the NF-κB signaling pathway by inducing the autoubiquitination of TRAF6. frontiersin.orgaacrjournals.org This activation leads to the release of proinflammatory cytokines such as IL-6, which then facilitates the phosphorylation and activation of STAT3. frontiersin.orgaacrjournals.org Activated STAT3 can enhance tumor cell proliferation and invasion. aacrjournals.org Research in hepatocellular carcinoma has revealed a positive feedback loop where STAT3 directly binds to the AKR1C3 promoter, increasing its transcription and further amplifying this pro-proliferative and metastatic signaling axis. frontiersin.orgaacrjournals.org
The development of AKR1C3 inhibitors aims to disrupt these pathways. For instance, the inhibitor KV-37 has been shown to decrease prostate cancer cell viability and induce apoptosis. nih.govresearchgate.net In combination with anti-androgen drugs like enzalutamide (B1683756), KV-37 can restore cellular sensitivity and retard the growth of resistant prostate cancer cells. nih.gov
Other Endogenous Substrates
Beyond PGH2, AKR1C3 metabolizes a diverse range of endogenous substrates, underscoring its pluripotent nature. sci-hub.se Its substrate versatility allows it to influence multiple biological systems, from steroid hormone action to retinoid metabolism.
A primary function is the reduction of prostaglandin D2 (PGD2) to 9α,11β-PGF2 (also known as 11β-PGF2α). sci-hub.seproteopedia.org This reaction is highly efficient and diverts PGD2 away from spontaneous conversion into the J-series prostaglandins (like 15-deoxy-Δ12,14-PGJ2), which are anti-proliferative. nih.govnih.gov
In steroid metabolism, AKR1C3 displays broad activity. It acts as a 17β-HSD, reducing 4-androstene-3,17-dione and 5α-androstane-3,17-dione to the potent androgens testosterone and 5α-dihydrotestosterone (DHT), respectively. rsc.orgnih.gov It also reduces the weak estrogen estrone into the more potent 17β-estradiol. oup.comnih.gov Additionally, AKR1C3 possesses 20α-hydroxysteroid dehydrogenase activity, converting progesterone to the less active 20α-hydroxyprogesterone. mdpi.comnih.gov It also has 3α-HSD activity, capable of converting DHT into the weaker 5α-androstane-3α,17β-diol. plos.org
More recently, research has identified retinaldehydes as substrates for AKR1C3. The enzyme can reduce 9-cis-retinaldehyde, potentially decreasing the levels of retinoic acid, a molecule involved in cell differentiation and proliferation. nih.gov
Table 1: Key Endogenous Substrates of AKR1C3
| Substrate Class | Substrate Name | Product Name | Biological Implication |
|---|---|---|---|
| Prostaglandins | Prostaglandin D2 (PGD2) | 9α,11β-Prostaglandin F2 (9α,11β-PGF2) | Activation of proliferative FP receptor; diversion from anti-proliferative PGJ2 pathway. nih.govproteopedia.org |
| Prostaglandin H2 (PGH2) | Prostaglandin F2α (PGF2α) | Activation of proliferative and inflammatory pathways via the FP receptor. nih.govreactome.org | |
| Androgens | 4-Androstene-3,17-dione | Testosterone | Increased activation of the Androgen Receptor (AR). rsc.orgoup.com |
| 5α-Androstane-3,17-dione | 5α-Dihydrotestosterone (DHT) | Increased activation of the Androgen Receptor (AR). rsc.orgnih.gov | |
| Estrogens | Estrone | 17β-Estradiol | Increased activation of the Estrogen Receptor (ER). oup.comnih.gov |
| Progestins | Progesterone | 20α-Hydroxyprogesterone | Reduced activation of the Progesterone Receptor (PR). mdpi.comnih.gov |
| Retinoids | 9-cis-Retinaldehyde | 9-cis-Retinol | Potential reduction in retinoic acid signaling, affecting cell differentiation. nih.gov |
Table 2: Mentioned Chemical Compounds
| Compound Name | Type / Function |
|---|---|
| (E)-3-(4-(3-methylbut-2-en-1-yl)-3-(3-phenylpropanamido) phenyl) acrylic acid (KV-37) | Selective AKR1C3 Inhibitor |
| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | Prostaglandin / PPARγ Agonist |
| 17β-Estradiol | Potent Estrogen |
| 20α-Hydroxyprogesterone | Progesterone Metabolite |
| 4-Androstene-3,17-dione | Androgen Precursor |
| 5α-Androstane-3,17-dione | Androgen Precursor |
| 5α-Androstane-3α,17β-diol | DHT Metabolite |
| 5α-Dihydrotestosterone (DHT) | Potent Androgen |
| 9-cis-Retinaldehyde | Retinoid |
| 9α,11β-Prostaglandin F2α (11β-PGF2α) | Prostaglandin / FP Receptor Ligand |
| Enzalutamide | Anti-androgen Drug |
| Estrone | Weak Estrogen |
| IL-6 | Proinflammatory Cytokine |
| Progesterone | Steroid Hormone |
| Prostaglandin D2 (PGD2) | Prostaglandin |
| Prostaglandin F2α (PGF2α) | Prostaglandin / FP Receptor Ligand |
| Prostaglandin H2 (PGH2) | Prostaglandin Precursor |
| Retinoic Acid | Signaling Molecule |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1954693-22-1 |
|---|---|
Molecular Formula |
C23H25NO3 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(E)-3-[4-(3-methylbut-2-enyl)-3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C23H25NO3/c1-17(2)8-12-20-13-9-19(11-15-23(26)27)16-21(20)24-22(25)14-10-18-6-4-3-5-7-18/h3-9,11,13,15-16H,10,12,14H2,1-2H3,(H,24,25)(H,26,27)/b15-11+ |
InChI Key |
SMYHHZFAWOLAAX-RVDMUPIBSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=C(C=C1)/C=C/C(=O)O)NC(=O)CCC2=CC=CC=C2)C |
Canonical SMILES |
CC(=CCC1=C(C=C(C=C1)C=CC(=O)O)NC(=O)CCC2=CC=CC=C2)C |
Origin of Product |
United States |
Role of Akr1c3 in Pathophysiological Processes
Oncogenic Functions of AKR1C3 in Carcinogenesis and Tumor Progression
Overexpression of AKR1C3 is a common feature in a variety of carcinomas and serves as an oncogenic factor. frontiersin.orgnih.gov Elevated levels of AKR1C3 contribute to accelerated tumor growth, proliferation, and metastasis. frontiersin.orgnih.gov The enzyme exerts its influence through multiple mechanisms, including the regulation of hormone receptor activity and the modulation of signaling pathways involved in cell growth and survival. frontiersin.orgjcancer.org
Research has consistently demonstrated that high levels of AKR1C3 promote key processes in cancer progression, including cell proliferation, invasion, and the spread of cancer cells to distant organs (metastasis). frontiersin.orgnih.gov In prostate cancer, AKR1C3 has been shown to drive the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive, by activating the ERK signaling pathway. mdpi.com Similarly, in hepatocellular carcinoma (HCC), AKR1C3 positively regulates cell proliferation and metastasis both in laboratory cell cultures and in animal models. nih.govaacrjournals.org This effect in HCC is mediated through a positive feedback loop involving the activation of NF-κB and STAT3 signaling pathways. nih.govaacrjournals.org Furthermore, studies on cervical cancer have shown that silencing the AKR1C3 gene leads to decreased cell migration and invasion. frontiersin.orgnih.gov The overexpression of AKR1C3 has also been found to enhance the resistance of human prostate cancer cells to radiation. researchgate.net
Table 1: Correlation of AKR1C3 Expression with Patient Prognosis in Various Cancers
| Cancer Type | AKR1C3 Expression Level | Associated Prognosis | Reference(s) |
|---|---|---|---|
| Liver Cancer | High | Poor Overall Survival | frontiersin.orgnih.govspandidos-publications.com |
| Gastric Cancer (Tissue) | Low | Poor Overall Survival | jcancer.org |
| Gastric Cancer (Plasma) | High | Poor Prognosis | jcancer.org |
| Endometrioid Endometrial Carcinoma | High | Better Overall & Disease-Free Survival | frontiersin.orgnih.govnih.gov |
| Cervical Cancer | High | Higher Recurrence & Poorer Survival | frontiersin.orgnih.gov |
Promotion of Cell Proliferation, Invasion, and Metastasis
AKR1C3 in Specific Cancer Types
The role of AKR1C3 is particularly prominent in hormone-dependent cancers, where it directly influences the signaling pathways that drive tumor growth.
Prostate cancer is a malignancy that is highly dependent on androgens for its growth and progression. frontiersin.orgnih.gov AKR1C3 plays a central role in this disease, especially in its advanced form, castration-resistant prostate cancer (CRPC). frontiersin.orgurotoday.com CRPC develops when the cancer continues to grow despite androgen deprivation therapy (ADT), which lowers testosterone (B1683101) to castration levels. frontiersin.orgnih.gov A key mechanism for this resistance is the upregulation of AKR1C3 within the tumor itself. urotoday.comoaepublish.comaacrjournals.org This increased expression allows the cancer cells to synthesize their own potent androgens, thereby circumventing the effects of ADT. frontiersin.orgaacrjournals.org
The inhibitor KV-37, a cinnamic acid derivative, is a potent and highly selective inhibitor of AKR1C3. frontiersin.orgprobechem.com Studies have shown that KV-37 can reduce the viability of prostate cancer cells and, importantly, can re-sensitize CRPC cells to standard treatments like enzalutamide (B1683756). frontiersin.orgprobechem.commdpi.comresearchgate.net
In the CRPC state, cancer cells adapt by increasing their own production of androgens, a process known as intratumoral or intracrine androgen biosynthesis. aacrjournals.orgacs.org AKR1C3 is a crucial enzyme in this adaptive pathway. aacrjournals.org It efficiently converts weak androgens, such as androstenedione (B190577) and dehydroepiandrosterone (B1670201) (DHEA), which are still present in circulation after ADT, into the potent androgens testosterone and dihydrotestosterone (B1667394) (DHT). frontiersin.orgnih.govfrontiersin.orgaacrjournals.org This local production of potent androgens within the tumor microenvironment leads to the reactivation of the androgen receptor (AR), the primary driver of prostate cancer growth. frontiersin.orgnih.govfrontiersin.org The reactivated AR then stimulates the expression of genes that promote cancer cell survival and proliferation, leading to disease progression. aacrjournals.org
Table 2: Role of AKR1C3 in Androgen Biosynthesis
| Precursor Androgen | AKR1C3-Catalyzed Product | Biological Significance in Prostate Cancer | Reference(s) |
|---|---|---|---|
| Androstenedione (Δ4-Adione) | Testosterone | Potent androgen that activates the Androgen Receptor (AR). | nih.govfrontiersin.orgurotoday.com |
| Dehydroepiandrosterone (DHEA) | 5-Androstene-3β,17β-diol (5-Adiol) | An immediate precursor to testosterone. | aacrjournals.org |
| 5α-androstanedione (5α-dione) | Dihydrotestosterone (DHT) | The most potent natural androgen, strongly activates the AR. | frontiersin.orgaacrjournals.org |
Beyond its enzymatic function in producing androgens, AKR1C3 has a second, distinct role in promoting prostate cancer growth: it acts as a direct coactivator of the androgen receptor. oaepublish.comaacrjournals.orgaacrjournals.org This means that AKR1C3 can bind to the AR and enhance its transcriptional activity, amplifying the signal from any available androgens. oaepublish.comaacrjournals.org This coactivator function is selective for the AR and has been observed in prostate cancer cells, xenograft models, and human CRPC tissue samples. frontiersin.orgaacrjournals.orgaacrjournals.org The region of the AKR1C3 protein responsible for this coactivator role is separate from its enzyme active site. oaepublish.com Furthermore, AKR1C3 has been shown to interact with and stabilize AR splice variants, such as AR-V7, which are a major cause of resistance to modern anti-androgen therapies. oaepublish.comnih.gov This dual function of AKR1C3—as both a key steroidogenic enzyme and an AR coactivator—makes it a critical driver of CRPC progression and a highly attractive target for therapeutic intervention. aacrjournals.orgaacrjournals.org
Prostate Cancer and Castration-Resistant Prostate Cancer (CRPC)
Association with Disease Stage in Prostate Cancer
In prostate cancer (PCa), the expression of AKR1C3 is significantly correlated with disease progression and aggressiveness. dntb.gov.uatandfonline.com While its levels may be comparable in primary tumors and normal prostate tissue, expression is markedly elevated in metastatic and castration-resistant prostate cancer (CRPC). dntb.gov.uanih.gov This upregulation is a critical mechanism contributing to the development of CRPC and resistance to therapies like enzalutamide. dntb.gov.uaunito.it AKR1C3 facilitates the intratumoral synthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), which fuel cancer cell growth even in a castrate environment. unito.itmdpi.com
The selective AKR1C3 inhibitor, KV-37 , a cinnamic acid derivative, has demonstrated significant antineoplastic activity in prostate cancer models. nih.govunito.it Research shows that KV-37 decreases the viability of prostate cancer cells in a dose- and time-dependent manner. nih.govunito.it Crucially, it has been found to restore cellular sensitivity to enzalutamide in resistant cell lines. nih.govunito.it The combination of KV-37 and enzalutamide has been shown to retard the growth of enzalutamide-resistant prostate cancer cells and induce apoptosis, suggesting a powerful therapeutic strategy for drug-resistant CRPC. nih.govunito.it
Interactive Table: Research Findings on KV-37 in Prostate Cancer
| Finding | Cell Line(s) | Effect of KV-37 | Reference |
|---|---|---|---|
| Potentiation of Enzalutamide | 22Rv1 | >200-fold potentiation of enzalutamide action. | researchgate.net |
| Reduction of Cell Viability | PCa cells | Dose and time-dependent decrease in viability. | nih.govunito.it |
| Induction of Apoptosis | PCa cells | Induces apoptosis alone and potentiates apoptosis when combined with enzalutamide. | unito.it |
| Restoration of Sensitivity | Enzalutamide-resistant PCa cells | Restores sensitivity to enzalutamide. | nih.govunito.it |
Breast Cancer
AKR1C3 plays a significant role in the pathophysiology of hormone-dependent breast cancer. nih.gov Its expression is associated with a worse prognosis and has been linked to tumor invasiveness and aggression. ttuhsc.edu The enzyme contributes to an increased ratio of 17β-estradiol (a potent estrogen) to progesterone (B1679170) in breast tissue, which can promote the growth of tumor cells. acs.org Furthermore, AKR1C3 is involved in the metabolism of prostaglandins (B1171923), generating proliferative signals that can be hormone-independent. nih.gov Upregulation of AKR1C3 has also been observed in tamoxifen-resistant breast cancer cells and is implicated in resistance to anthracycline drugs like doxorubicin (B1662922). nih.govhanspub.org Therefore, inhibiting AKR1C3 is considered a promising therapeutic strategy for breast cancer. nih.gov
Hepatocellular Carcinoma (HCC)
In hepatocellular carcinoma, AKR1C3 expression is significantly elevated in both tumor tissues and cell lines compared to noncancerous tissues. nih.govacs.org This overexpression is correlated with a poor prognosis and shorter median survival time. nih.gov AKR1C3 acts as an oncogenic factor in HCC, promoting tumor cell proliferation, invasion, and metastasis. nih.govacs.org
Mechanistically, AKR1C3 is involved in several signaling pathways that drive HCC progression. It can activate NF-κB and STAT3 signaling, forming a positive feedback loop that enhances tumor growth. acs.orgacs.org AKR1C3 also plays a role in the MAPK/ERK signaling pathway. nih.gov Furthermore, AKR1C3 has been linked to resistance to the targeted therapy drug sorafenib (B1663141). acs.orggoogle.com It contributes to the accumulation of lipid droplets in HCC cells, a phenomenon associated with chemoresistance. nih.gov Given its multifaceted role in promoting HCC, targeting AKR1C3 is a key area of research for developing new treatments. nih.govacs.org
Acute Myeloid Leukemia (AML)
AKR1C3 is a significant therapeutic target in acute myeloid leukemia (AML). It is predominantly expressed in primary AML cells and functions as a regulator of malignant cell differentiation and proliferation. The enzyme's activity also contributes to the metabolism and inactivation of anthracycline chemotherapeutics, such as daunorubicin (B1662515), leading to drug resistance.
The inhibitor KV-37 has shown notable effects in AML cell lines. It is a highly potent and selective inhibitor of AKR1C3, with an IC₅₀ of 66 nM and 109-fold selectivity over the related AKR1C2 isoform. tandfonline.comnih.gov While KV-37 displays significant cytotoxicity to the AML HL-60 cell line at a high concentration (50 μM), its more promising application lies in its potentiation effects at lower, non-toxic concentrations. tandfonline.com Pre-treatment with KV-37 has been shown to significantly enhance the efficacy of standard AML chemotherapeutics, affording a six-fold potentiation of etoposide (B1684455) and a ten-fold potentiation of daunorubicin. tandfonline.com It can also resensitize daunorubicin-resistant AML cells to the drug.
Interactive Table: Research Findings on KV-37 in Acute Myeloid Leukemia (AML)
| Finding | Cell Line(s) | Effect of KV-37 | Reference |
|---|---|---|---|
| Potency and Selectivity | Recombinant enzyme | IC₅₀ = 66 nM; 109-fold selective over AKR1C2. | tandfonline.comnih.gov |
| Cytotoxicity | HL-60 | Significant cytotoxicity at 50 μM. | tandfonline.com |
| Chemopotentiation | AML cell lines | 6-fold potentiation of etoposide; 10-fold potentiation of daunorubicin. | tandfonline.com |
| Re-sensitization | Daunorubicin-resistant AML cells | Resensitizes cells to daunorubicin. |
A key role of AKR1C3 in AML is its ability to block myeloid differentiation. nih.govnih.gov The enzyme catalyzes the conversion of prostaglandin (B15479496) D2 (PGD2) to 11β-PGF2α. nih.gov This action impedes the differentiation of myeloid progenitor cells, contributing to the accumulation of blasts that characterizes AML. nih.gov In contrast, the absence or inhibition of AKR1C3 allows PGD2 to be converted into other prostaglandins, such as those of the J2 series, which promote differentiation and apoptosis. nih.gov Therefore, the enforced overexpression of AKR1C3 suppresses the differentiation of AML cells, while its inhibition can promote it. nih.gov
The conversion of PGD2 to 11β-PGF2α by AKR1C3 not only blocks differentiation but also facilitates cell proliferation through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov Activation of this pathway is a known driver of cell growth and survival in many cancers. nih.gov By producing 11β-PGF2α, AKR1C3 can thus stimulate proliferative signaling cascades, contributing to the malignant phenotype of AML cells. nih.gov
Impact on Myeloid Differentiation
Colon Cancer
The role of AKR1C3 in colon cancer presents a more complex picture compared to other malignancies. Several studies have found that AKR1C3 expression is often downregulated in colon cancer tissues compared to normal tissues. researchgate.netnih.gov This downregulation is associated with a transcription factor, ARID3A, which inhibits AKR1C3 expression. researchgate.netnih.gov Interestingly, lower levels of AKR1C3 and a higher ratio of ARID3A to AKR1C3 are linked to increased chemosensitivity to drugs like 5-fluorouracil (B62378) (5-FU) and a better patient prognosis. researchgate.netnih.gov However, AKR1C3 is also implicated in mechanisms of drug resistance. Its carbonyl reductase activity can inactivate anthracycline drugs, such as doxorubicin. researchgate.net Furthermore, up-regulated AKR1C3 has been shown to contribute to resistance to irinotecan (B1672180) by detoxifying reactive aldehydes produced by the drug's activity.
Esophageal Adenocarcinoma (EAC)
Mechanistically, AKR1C3 contributes to chemotherapy resistance in EAC by managing cellular oxidative stress. nih.govuni-koeln.de It mitigates the levels of intracellular reactive oxygen species (ROS) through the AKT/GSH signaling axis, thereby protecting cancer cells from the cytotoxic effects of chemotherapy. frontiersin.orguni-koeln.de Overexpression of AKR1C3 has been shown to decrease cell death induced by chemotherapeutic agents, while its knockdown enhances sensitivity. nih.gov Furthermore, AKR1C3 is implicated in radioresistance, which it appears to mediate by inhibiting ferroptosis via the SLC7A11/GSH/GPX4 pathway. uni-koeln.de
Table 1: Role of AKR1C3 in Esophageal Adenocarcinoma (EAC)
| Feature | Finding | Source(s) |
|---|---|---|
| Expression | mRNA levels are significantly higher in EAC tissues compared to normal esophageal tissue. | frontiersin.orgnih.gov |
| Cellular Functions | Promotes proliferation, colony formation, and migration. | frontiersin.orgresearchgate.net |
| Chemoresistance | Mediates resistance by reducing reactive oxygen species (ROS) via the AKT/GSH signaling axis. | frontiersin.orgnih.govuni-koeln.de |
| Radioresistance | Enhances radioresistance by inhibiting ferroptosis. | uni-koeln.de |
| Prognosis | High expression may be linked to poor overall survival. | nih.gov |
Small Cell Lung Cancer (SCLC)
Functionally, AKR1C3 promotes the progression of SCLC by inducing epithelial-mesenchymal transition (EMT) and angiogenesis, which are key processes in tumor metastasis and drug resistance. nih.govnih.gov Silencing the AKR1C3 gene in SCLC cell lines leads to inhibited cell proliferation and migration, alongside an increase in apoptosis. nih.govnih.gov
Table 2: Role of AKR1C3 in Small Cell Lung Cancer (SCLC)
| Feature | Finding | Source(s) |
|---|---|---|
| Expression | Identified as an independent prognostic factor; higher expression in advanced stages. | nih.govnih.gov |
| Prognosis | High expression is associated with significantly shorter overall survival, especially after chemoradiotherapy. | nih.govnih.gov |
| Cellular Functions | Promotes cell growth, metastasis, and angiogenesis. | nih.govnih.gov |
| Mechanism | Induces epithelial-mesenchymal transition (EMT) to mediate therapeutic resistance. | nih.govnih.gov |
Thyroid Cancer
In thyroid cancer, AKR1C3 is highly expressed, and elevated levels are predictive of a worse prognosis. nih.govmdpi.comimrpress.com Studies have identified AKR1C3 as a potential promoter of tumor progression. frontiersin.orgmdpi.com In vitro experiments show that knocking down AKR1C3 in thyroid cancer cell lines inhibits their ability to proliferate, invade, and migrate. frontiersin.orgmdpi.com
The mechanism of AKR1C3 in this cancer involves the regulation of cellular metabolism and signaling pathways. Specifically, silencing AKR1C3 has been shown to inhibit autophagy-dependent glycolysis by inactivating the ERK signaling pathway, a critical pathway for cell growth and survival. nih.gov This suggests that targeting AKR1C3 could disrupt the metabolic processes that fuel thyroid cancer progression. nih.gov
Table 3: Role of AKR1C3 in Thyroid Cancer
| Feature | Finding | Source(s) |
|---|---|---|
| Expression | Highly expressed in thyroid cancer cells. | nih.gov |
| Prognosis | Higher expression predicts a worse prognosis. | nih.govimrpress.com |
| Cellular Functions | Knockdown inhibits proliferation, invasion, and migration. | frontiersin.orgmdpi.com |
| Mechanism | Silencing inhibits autophagy-dependent glycolysis via inactivation of ERK signaling. | nih.gov |
Bladder Cancer
The role of AKR1C3 in bladder cancer is an active area of investigation. nih.gov Current findings indicate that strong expression of AKR1C3 in muscle-invasive bladder cancer is associated with a significantly higher risk of tumor progression and cancer-specific mortality. nih.gov Genetic variations in the AKR1C3 gene have also been associated with bladder cancer risk. nih.gov
AKR1C3 is implicated in the development of resistance to standard chemotherapy regimens. nih.gov For instance, inhibiting AKR1C3 has been shown to overcome resistance to gemcitabine (B846) and cisplatin (B142131), two drugs commonly used to treat bladder cancer. nih.govnih.gov This effect is linked to the enzyme's role in androgen signaling, as AKR1C3 inhibition can suppress the androgen receptor and its downstream targets. nih.gov Furthermore, recent studies suggest that exosomal microRNAs can promote bladder cancer progression by targeting AKR1C3. researchgate.net
Table 4: Role of AKR1C3 in Bladder Cancer
| Feature | Finding | Source(s) |
|---|---|---|
| Expression | Strong expression is associated with higher risk of tumor progression and mortality. | nih.gov |
| Prognosis | Associated with significantly higher risks in muscle-invasive bladder cancer. | nih.gov |
| Chemoresistance | Inhibition of AKR1C3 can overcome resistance to gemcitabine/cisplatin therapy. | nih.govnih.gov |
| Genetic Link | Genetic variants in AKR1C3 are associated with bladder cancer risk. | nih.gov |
Choriocarcinoma
In choriocarcinoma, a gestational trophoblastic neoplasia, AKR1C3 plays a critical role in mediating resistance to chemotherapy, particularly methotrexate (B535133) (MTX), a first-line treatment. medsci.orgnih.govnih.gov Studies have found that AKR1C3 is overexpressed in MTX-resistant choriocarcinoma cells. nih.govnih.gov
The mechanism behind this resistance involves AKR1C3's ability to mitigate oxidative stress. medsci.orgnih.gov Silencing the AKR1C3 gene in resistant cells re-sensitizes them to MTX. medsci.orgnih.gov This sensitization occurs because the absence of AKR1C3 leads to an increase in reactive oxygen species (ROS), which in turn causes DNA damage, cell cycle arrest, and apoptosis. medsci.orgnih.gov These findings position AKR1C3 as a potential therapeutic target to overcome drug resistance in choriocarcinoma. medsci.orgnih.govnih.gov
Table 5: Role of AKR1C3 in Choriocarcinoma
| Feature | Finding | Source(s) |
|---|---|---|
| Expression | Overexpressed in methotrexate (MTX)-resistant choriocarcinoma cells. | nih.govnih.gov |
| Chemoresistance | Mediates resistance to methotrexate. | medsci.orgnih.govnih.gov |
| Mechanism | Silencing AKR1C3 increases ROS, leading to DNA damage and apoptosis, thereby increasing MTX sensitivity. | medsci.orgnih.gov |
| Therapeutic Target | Considered a potential therapeutic marker to overcome chemoresistance. | medsci.orgnih.gov |
Endometrial Cancer as a Potential Prognostic Biomarker
The expression of AKR1C3 has been observed to be higher in endometrial cancer compared to ovarian cancer. nih.govresearchgate.net The potential clinical application of this finding is that preoperative assessment of AKR1C3 levels in diagnostic tissue samples could help predict cancer behavior and stratify patients for more personalized treatment plans. nih.govresearchgate.net
Table 6: AKR1C3 as a Prognostic Biomarker in Endometrial Cancer
| Feature | Finding | Source(s) |
|---|---|---|
| Prognosis | High IHC expression correlates with better overall and disease-free survival in endometrioid endometrial carcinoma. | frontiersin.orgnih.govnih.govresearchgate.net |
| Biomarker Potential | Considered a potential independent prognostic biomarker. | nih.govnih.govresearchgate.net |
| Clinical Application | Preoperative determination could allow for patient stratification and personalized treatment. | nih.govresearchgate.net |
| Comparative Expression | Expression is higher in endometrial cancer compared to ovarian cancer. | nih.govresearchgate.net |
Uterine Cervical Cancer
Its mechanism of action involves the regulation of other proteins, notably Lipocalin 2 (LCN2), which is known to inhibit metastasis. nih.gov AKR1C3 overexpression leads to reduced LCN2 expression, which in turn enhances cell migration and invasion. frontiersin.orgnih.govnih.gov Conversely, silencing the AKR1C3 gene upregulates LCN2, resulting in decreased migration, invasion, and changes to the cell's cytoskeleton. frontiersin.orgnih.govnih.gov This interplay highlights AKR1C3 as a molecular target for therapies aimed at preventing metastasis in cervical cancer. nih.gov
Table 7: Role of AKR1C3 in Uterine Cervical Cancer
| Feature | Finding | Source(s) |
|---|---|---|
| Prognosis | Positive AKR1C3 expression correlates with higher recurrence and poorer survival. | frontiersin.orgnih.govnih.gov |
| Cellular Functions | Enhances cell migration and invasion. | frontiersin.orgnih.govnih.gov |
| Mechanism | Reduces expression of the metastasis inhibitor LCN2. | frontiersin.orgnih.govnih.gov |
| Therapeutic Target | Considered a molecular target to inhibit metastasis. | nih.gov |
The AKR1C3 Inhibitor: KV-37
KV-37 is a novel and potent inhibitor of the AKR1C3 enzyme. frontiersin.orgresearchgate.net It is a cinnamic acid derivative identified chemically as (E)-3-(4-(3-methylbut-2-en-1-yl)-3-(3-phenylpropanamido) phenyl) acrylic acid. frontiersin.orgresearchgate.net Preclinical studies have highlighted its high selectivity and stability, making it a promising candidate for targeted cancer therapy. frontiersin.org
KV-37 demonstrates potent and highly selective inhibition of AKR1C3, with a reported half-maximal inhibitory concentration (IC50) of 66 nM. probechem.comdcchemicals.com It shows 109-fold greater selectivity for AKR1C3 over the related enzyme AKR1C2. probechem.com
While most research on KV-37 has been conducted in the context of prostate cancer, the findings have broader implications for other AKR1C3-dependent cancers. In prostate cancer cell lines, KV-37 has been shown to decrease cell viability and restore sensitivity to other anti-cancer agents like enzalutamide. frontiersin.orgnih.gov It exerts its antineoplastic effects by inhibiting the enzymatic activity of AKR1C3, thereby blocking the production of potent androgens that drive cancer cell growth. probechem.com Given the crucial role of AKR1C3 in the various cancers discussed, KV-37 represents a potential therapeutic agent whose application could extend to these malignancies, although specific preclinical studies in those areas are needed. researchgate.netresearchgate.net
Table 8: Profile of AKR1C3 Inhibitor KV-37
| Feature | Description | Source(s) |
|---|---|---|
| Chemical Class | Cinnamic acid derivative. | frontiersin.orgresearchgate.net |
| Potency | IC50 of 66 nM. | probechem.comdcchemicals.com |
| Selectivity | 109-fold selective for AKR1C3 over AKR1C2. | probechem.com |
| Mechanism of Action | Competitive enzyme inhibition; reduces androgen production in prostate cancer cells. | probechem.com |
| Preclinical Effects | Exhibits antineoplastic effects and potentiates enzalutamide in prostate cancer cells. | frontiersin.orgresearchgate.netnih.gov |
AKR1C3 in Therapeutic Resistance Mechanisms
The aldo-keto reductase family 1 member C3 (AKR1C3) enzyme is a significant factor in the development of resistance to various cancer therapies. frontiersin.orgnih.gov Its overexpression in numerous types of cancer is linked to disease progression and a poor prognosis. frontiersin.orgnih.gov AKR1C3 contributes to resistance against multiple treatment modalities, including chemotherapy, radiation therapy, and hormonal therapies. frontiersin.orgnih.gov The enzyme's role in therapeutic resistance is multifaceted, involving the metabolism of drugs, modulation of cellular stress responses, and activation of signaling pathways that promote cell survival. frontiersin.orgmdpi.com
General Mechanisms of Drug Resistance
AKR1C3 contributes to broad mechanisms of drug resistance primarily through its enzymatic functions, which include the metabolism of chemotherapeutic agents and the regulation of oxidative stress. nih.govmdpi.commedsci.org Upregulation of drug-metabolizing enzymes is a key factor in chemotherapy resistance, and AKR1C3 is prominently implicated in this process. nih.gov
AKR1C3 plays a pivotal role in the resistance to a variety of chemotherapeutic drugs across different cancers. nih.govmedsci.org Its carbonyl reductase activity can inactivate certain drugs, such as the anthracycline doxorubicin, by converting it into a reduced form with a lower affinity for DNA. nih.gov In esophageal adenocarcinoma (EAC), AKR1C3 confers resistance by managing cellular reactive oxygen species (ROS) levels through the AKT signaling pathway. mdpi.com By scavenging the excess ROS produced by cytotoxic drugs, AKR1C3 helps cancer cells evade apoptosis. mdpi.com
In colon cancer, AKR1C3 has been associated with resistance to cisplatin and irinotecan. medsci.orgbohrium.com Inhibition of AKR1C3 can increase the sensitivity of colon cancer cells to cisplatin. medsci.org For irinotecan, AKR1C3 upregulation is a feature of resistant cells, potentially through the detoxification of toxic aldehydes and regulation of the ABCB1 transporter. bohrium.com Similarly, in choriocarcinoma, overexpression of AKR1C3 is linked to methotrexate resistance, and silencing the enzyme increases the sensitivity of cancer cells to the drug by elevating ROS levels and inducing DNA damage. medsci.org
The following table summarizes the role of AKR1C3 in resistance to various chemotherapeutic agents.
Table 1: AKR1C3-Mediated Chemotherapeutic Resistance| Cancer Type | Chemotherapeutic Agent | Mechanism of Resistance | Reference(s) |
|---|---|---|---|
| Breast Cancer | Doxorubicin | Inactivation of drug via carbonyl reductase activity. nih.gov | nih.govacs.org |
| Esophageal Adenocarcinoma | Cisplatin, 5-Fluorouracil | Regulation of cellular ROS levels via AKT/GSH signaling. mdpi.com | mdpi.comuni-koeln.de |
| Colon Cancer | Cisplatin, Irinotecan | Increased ROS detoxification; potential regulation of ABCB1 transporter. medsci.orgbohrium.com | medsci.orgbohrium.com |
| Choriocarcinoma | Methotrexate | Suppression of ROS accumulation, leading to reduced DNA damage and apoptosis. medsci.org | medsci.org |
| Gastric Carcinoma | Cisplatin | Reduction of cisplatin-induced cell death by regulating intracellular ROS. nih.gov | nih.gov |
Elevated expression of AKR1C3 is a significant factor in the radioresistance of several cancers, including esophageal, prostate, and non-small cell lung cancer (NSCLC). frontiersin.orgplos.orgnih.gov The primary mechanism involves the modulation of oxidative stress. plos.org Ionizing radiation kills cancer cells largely by generating high levels of ROS, which cause extensive DNA damage. plos.orgjbuon.com AKR1C3 can effectively scavenge these IR-induced ROS, alleviating oxidative stress and reducing subsequent DNA damage, thereby allowing cancer cells to survive radiation treatment. plos.org
In esophageal cancer cells that have acquired radioresistance, AKR1C3 expression is notably higher. plos.org Suppressing AKR1C3 with chemical inhibitors or through RNA interference has been shown to restore the sensitivity of these resistant cells to ionizing radiation. plos.org In prostate cancer, AKR1C3 overexpression leads to radioresistance by decreasing ROS levels and promoting the accumulation of prostaglandin F2α (PGF2α). nih.govresearchgate.net This accumulation activates the MAPK signaling pathway, which not only enhances cancer cell proliferation but also contributes to their resistance to radiation. frontiersin.orgnih.gov Similarly, in NSCLC, high nuclear expression of AKR1C3 is associated with radiation resistance and poorer treatment outcomes. frontiersin.orgjbuon.com
Contribution to Chemotherapeutic Resistance
Specific Drug Resistance Mechanisms
In hormone-dependent cancers like prostate cancer, AKR1C3 plays a critical role in the development of resistance to targeted hormonal therapies. frontiersin.orgaacrjournals.org It functions as a key steroidogenic enzyme, catalyzing the synthesis of potent androgens that can reactivate androgen receptor (AR) signaling, a primary driver of prostate cancer growth. frontiersin.orgnih.gov
Enzalutamide is a potent androgen receptor inhibitor used to treat metastatic castration-resistant prostate cancer (mCRPC). However, resistance to the drug often develops. aacrjournals.orgnih.gov AKR1C3 is a key driver of this resistance. aacrjournals.orgnih.gov Studies have shown that AKR1C3 is significantly upregulated in enzalutamide-resistant prostate cancer cells. aacrjournals.orgnih.govresearchgate.net This overexpression leads to an increase in the intratumoral synthesis of potent androgens like testosterone and dihydrotestosterone (DHT) from adrenal precursors. aacrjournals.org These locally produced androgens can then reactivate the AR, even in the presence of enzalutamide, leading to continued tumor growth. aacrjournals.org
Furthermore, AKR1C3 can promote the stabilization of the AR-V7 splice variant, a constitutively active form of the androgen receptor that lacks the ligand-binding domain targeted by enzalutamide. auajournals.orgaacrjournals.org The AKR1C3/AR-V7 axis is implicated in cross-resistance to other AR-targeted therapies. frontiersin.orgauajournals.org Inhibiting AKR1C3, for example with the non-steroidal anti-inflammatory drug indomethacin (B1671933), has been shown to re-sensitize resistant cells to enzalutamide treatment both in vitro and in vivo. frontiersin.orgnih.gov
Abiraterone (B193195) is another standard treatment for mCRPC that works by inhibiting CYP17A1, an enzyme crucial for androgen synthesis. aacrjournals.orgaacrjournals.org Despite its effectiveness, resistance develops, and AKR1C3 is a critical mechanism. aacrjournals.orgnih.gov While abiraterone blocks the main pathways of androgen production, it does not inhibit AKR1C3. aacrjournals.org This allows cancer cells to utilize an alternative "backdoor" pathway for androgen synthesis. aacrjournals.org
In abiraterone-resistant cells, AKR1C3 is overexpressed, leading to elevated levels of intracrine androgens. aacrjournals.orgnih.gov AKR1C3 catalyzes the conversion of adrenal androgen precursors, which are still available in patients treated with abiraterone, into potent androgens like testosterone and DHT. aacrjournals.orgaacrjournals.org This sustained androgen production reactivates AR signaling, driving disease progression. aacrjournals.orgnih.gov Targeting AKR1C3 with inhibitors like indomethacin has been demonstrated to overcome abiraterone resistance by reducing intracrine androgen levels and diminishing AR transcriptional activity in preclinical models. aacrjournals.orgnih.gov
The following table summarizes the specific mechanisms of AKR1C3 in resistance to hormonal therapies in prostate cancer.
Table 2: AKR1C3 in Hormonal Therapy Resistance in Prostate Cancer| Therapeutic Agent | Mechanism of Resistance | Consequence | Reference(s) |
|---|---|---|---|
| Enzalutamide | Upregulation of AKR1C3 leads to increased intratumoral androgen synthesis. | Reactivation of the androgen receptor (AR) despite its inhibition. | aacrjournals.orgnih.gov |
| Stabilization of the AR-V7 splice variant. | Ligand-independent activation of AR signaling. | frontiersin.orgauajournals.org | |
| Abiraterone | Overexpression of AKR1C3 allows for bypass of CYP17A1 inhibition. | Sustained production of potent androgens via alternative synthesis pathways. | aacrjournals.orgnih.gov |
| Increased intracrine androgen levels. | Enhanced AR signaling and transcriptional activity. | aacrjournals.orgaacrjournals.orgnih.gov |
Sorafenib Resistance in HCC
In hepatocellular carcinoma (HCC), the overexpression of AKR1C3 is linked to resistance to the multi-kinase inhibitor sorafenib. frontiersin.orgacs.org Studies have shown that AKR1C3 promotes a metabolic shift from fatty acid oxidation to glycolysis, which helps HCC cells survive sorafenib treatment. frontiersin.org High levels of AKR1C3 in patients with HCC who are resistant to sorafenib are associated with a poor prognosis. frontiersin.org The mechanism involves AKR1C3-dependent formation of lipid droplets, which protects HCC cells from the toxic effects of sorafenib on mitochondria. acs.orgnih.gov This adaptation is critical for the survival of cancer cells under therapeutic pressure. nih.gov Inhibition of AKR1C3 has been shown to restore sensitivity to sorafenib, suggesting that targeting this enzyme could be a valuable strategy to overcome drug resistance in HCC. acs.orgacs.org
Anthracycline Drug Inactivation
AKR1C3 contributes to chemotherapy resistance by inactivating anthracycline drugs like doxorubicin and daunorubicin through its carbonyl reductase activity. frontiersin.orgmdpi.com This enzymatic reaction converts the drugs into their less active alcohol metabolites, which have a lower affinity for DNA, thereby reducing their cytotoxic effects. frontiersin.orgresearchgate.net This mechanism of drug inactivation is a significant factor in the development of multidrug resistance in various cancers, including acute myeloid leukemia (AML). mdpi.comresearchgate.netnih.gov The development of AKR1C3 inhibitors is a promising approach to prevent this inactivation and enhance the efficacy of anthracycline-based chemotherapies. mdpi.comresearchgate.netnih.gov
Methotrexate Resistance in Choriocarcinoma
In choriocarcinoma, a rare gestational trophoblastic disease, overexpression of AKR1C3 has been identified as a key factor in the development of resistance to methotrexate (MTX), a first-line chemotherapeutic agent. medsci.orgnih.gov Studies have demonstrated that MTX-resistant choriocarcinoma cells exhibit higher levels of AKR1C3. medsci.orgnih.gov Silencing the AKR1C3 gene in these resistant cells leads to increased sensitivity to MTX. medsci.orgnih.gov This sensitization is associated with an increase in reactive oxygen species (ROS), leading to greater DNA damage, apoptosis, and cell cycle arrest. medsci.orgnih.gov Therefore, AKR1C3 is considered a potential therapeutic target for overcoming MTX resistance in choriocarcinoma. medsci.orgnih.gove-century.us
Cisplatin Resistance
AKR1C3 is also implicated in resistance to the platinum-based chemotherapy drug cisplatin in several types of cancer, including colon and signet ring cell gastric carcinoma. nih.govmdpi.com The mechanism of resistance involves the detoxification of cytotoxic aldehydes that are generated as a result of cisplatin-induced oxidative stress. nih.gov By reducing these harmful byproducts, AKR1C3 helps cancer cells survive the toxic effects of the drug. nih.gov In signet ring cell gastric carcinoma, high levels of AKR1C1 and AKR1C3 have been shown to diminish cisplatin-induced cell death by controlling intracellular ROS levels. mdpi.com Inhibiting AKR1C3, in combination with other agents, has been shown to increase the sensitivity of cancer cells to cisplatin. nih.govnih.gov
Tamoxifen (B1202) Resistance in Breast Cancer
In hormone receptor-positive breast cancer, resistance to endocrine therapies like tamoxifen is a major clinical challenge. Members of the AKR1C family, including AKR1C3, are upregulated in breast cancer cells that are resistant to tamoxifen. nih.govfrontiersin.org This increased expression is associated with the development of resistance. nih.govfrontiersin.org The induction of AKR1C3 can be driven by factors such as the retinoic acid-related orphan receptor alpha 1 (RORα1), which in turn promotes tamoxifen resistance. melatonin-research.net The pineal hormone melatonin (B1676174) has been shown to suppress this RORα1-mediated induction of AKR1C3, suggesting a potential therapeutic avenue. melatonin-research.net Furthermore, combining inhibitors of AKR1C3 with other treatments has been shown to overcome tamoxifen resistance in breast cancer cells. bohrium.com
Role in Reactive Oxygen Species (ROS) Detoxification and Glutathione (B108866) (GSH) Modulation
AKR1C3 plays a crucial role in protecting cells from oxidative stress by detoxifying reactive oxygen species (ROS) and modulating glutathione (GSH) levels. nih.govmdpi.com It catalyzes the reduction of reactive carbonyl species, which are harmful byproducts of lipid peroxidation caused by ROS. e-aaps.orgscispace.come-aaps.org By neutralizing these toxic compounds, AKR1C3 helps maintain cellular homeostasis and prevents oxidative damage. e-aaps.orgscispace.come-aaps.org This function is particularly important in cancer cells, which often experience high levels of oxidative stress. aacrjournals.org AKR1C3 can also regulate cellular ROS levels through the AKT signaling pathway, which in turn influences the synthesis of GSH, a major cellular antioxidant. nih.govmdpi.com This antioxidant defense system contributes to chemotherapy resistance by mitigating the drug-induced increase in ROS. mdpi.com
Epithelial-Mesenchymal Transition (EMT) and Angiogenesis in SCLC
In small cell lung cancer (SCLC), a highly aggressive neuroendocrine tumor, AKR1C3 has been identified as a promoter of tumor progression and therapeutic resistance. nih.govnih.gov It achieves this by inducing the epithelial-mesenchymal transition (EMT) and promoting angiogenesis. nih.govnih.gov EMT is a process where cancer cells acquire more aggressive and metastatic properties. frontiersin.org AKR1C3 appears to regulate transcription factors and signaling pathways that drive EMT. frontiersin.org Furthermore, AKR1C3 is associated with angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Silencing AKR1C3 in SCLC cells has been shown to inhibit cell proliferation and migration while promoting apoptosis. nih.govnih.gov
The AKR1C3 Inhibitor: KV-37
KV-37 is a potent and highly selective inhibitor of AKR1C3. nih.govprobechem.comprobechem.com It is a cinnamic acid derivative that has demonstrated significant stability and a 109-fold selectivity for AKR1C3 over the related enzyme AKR1C2. nih.gov Research has shown that KV-37 can effectively inhibit AKR1C3 activity in cancer cells. probechem.com In prostate cancer cells, KV-37 has been shown to decrease cell viability and restore sensitivity to the anti-androgen drug enzalutamide. nih.gov Combination therapy with KV-37 and enzalutamide has been found to retard the growth of resistant prostate cancer cells and induce apoptosis. nih.govresearchgate.net These findings highlight the potential of KV-37 as a therapeutic agent to overcome drug resistance and inhibit tumor progression in cancers where AKR1C3 plays a critical role. mdpi.com
AKR1C3 in Inflammatory Processes and Allergic Diseases
The enzyme AKR1C3 is increasingly recognized for its pivotal role in mediating inflammatory responses and the pathogenesis of several allergic diseases. Its function is closely tied to the metabolism of prostaglandins and steroids, key signaling molecules in inflammation.
Role in Atopic Dermatitis
Research has identified a significant upregulation of AKR1C3 in the skin lesions of individuals with atopic dermatitis (AD). researchgate.netnih.gov This chronic inflammatory skin condition is associated with a compromised skin barrier and an exaggerated immune response. AKR1C3 contributes to this inflammatory environment by metabolizing prostaglandin D2 (PGD2), a lipid mediator that actively promotes skin inflammation characteristic of AD. nih.govgoogle.com
Studies have shown that in AD lesions, the increased expression of AKR1C3 is correlated with an increase in keratin (B1170402) 10 and a decrease in loricrin, proteins involved in the structural integrity of the skin. researchgate.net Furthermore, genetic factors may play a role, as a specific gene variant of AKR1C3 has been linked to a higher susceptibility to developing atopic dermatitis, particularly when triggered by environmental factors like particulate air pollution. nih.govtcsedsystem.edu The mechanism involves AKR1C3 converting PGD2 into 9α,11β-PGF2, a stable metabolite that stimulates Th2 cells, which are key drivers of allergic inflammation. nih.gov
| Finding | Description | Reference |
|---|---|---|
| Upregulation in Lesions | AKR1C3 expression is significantly higher in atopic dermatitis lesions compared to non-lesional skin. | researchgate.netnih.gov |
| Inflammatory Mediator Metabolism | AKR1C3 metabolizes PGD2, a prostaglandin that promotes skin inflammation in atopic dermatitis. | nih.govgoogle.com |
| Genetic Susceptibility | A variant in the AKR1C3 gene is associated with an increased risk of developing atopic dermatitis triggered by air pollution. | nih.govtcsedsystem.edu |
| Effect on Skin Proteins | Increased AKR1C3 in AD lesions is linked to altered expression of structural skin proteins, enhancing keratin 10 and reducing loricrin. | researchgate.net |
Impact on Rheumatoid Arthritis Macrophages
In the context of rheumatoid arthritis (RA), a chronic autoimmune disease causing joint inflammation, AKR1C3's role appears to be complex and linked to disease activity. In macrophages, key immune cells in RA synovium, AKR1C3 expression is significantly lower in states of high inflammation compared to low inflammation. endocrine-abstracts.org The expression of this enzyme is inversely correlated with the severity of the disease. researchgate.netbmj.com
Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interferon-gamma (IFNγ), which are abundant in the RA joint, have been shown to suppress the expression of AKR1C3 in macrophages. endocrine-abstracts.org Conversely, AKR1C3 is found to be primarily expressed in macrophage subsets that are associated with the remission of RA. researchgate.netbmj.com As an androgen-activating enzyme, the reduced expression of AKR1C3 in active RA leads to decreased local androgen metabolism. This shift may contribute to the persistent inflammation (synovitis) and progressive joint damage seen in the disease. endocrine-abstracts.org
| Finding | Description | Reference |
|---|---|---|
| Inverse Correlation with Inflammation | AKR1C3 expression in synovial macrophages is significantly lower in high disease activity compared to low disease activity. | endocrine-abstracts.org |
| Negative Correlation with Severity | The level of AKR1C3 expression is negatively correlated with the severity of rheumatoid arthritis. | researchgate.netbmj.com |
| Cytokine-Mediated Downregulation | Pro-inflammatory cytokines like TNFα and IFNγ decrease AKR1C3 expression in macrophages. | endocrine-abstracts.org |
| Association with Remission | AKR1C3 is predominantly expressed in macrophage subsets linked to RA remission. | researchgate.netbmj.com |
Association with Asthma Pathogenesis
AKR1C3 is implicated in the pathogenesis of allergic diseases, most notably asthma. nih.govmerckmillipore.comabclonal.comusbio.netantibodypedia.com Its role is primarily through its function as a prostaglandin F synthase. google.com The enzyme catalyzes the conversion of PGD2 to 9α,11β-PGF2. nih.gov This product is a stable and potent stimulator of Th2 cells, the immune cells that orchestrate the allergic inflammation characteristic of asthma. nih.gov Elevated levels of PGF2, synthesized by AKR1C3, are associated with airway inflammation, a central feature of asthma. google.com
AKR1C3 in Reproductive Physiology: Parturition
The enzyme AKR1C3 plays a critical role in the physiological process of childbirth, or parturition. Its function influences the timing of labor through the metabolism of two key classes of hormones: progestins and prostaglandins. nih.gov
AKR1C3, along with related enzymes AKR1C1 and AKR1C2, can metabolize and thereby inactivate progesterone. nih.govfrontiersin.org Progesterone is essential for maintaining pregnancy, and its functional withdrawal at term is a key trigger for the onset of labor. By breaking down progesterone, AKR1C3 helps to eliminate its labor-suppressing (tocolytic) effects, thus facilitating the transition to parturition. nih.govfrontiersin.org
Furthermore, AKR1C3 possesses significant prostaglandin F synthase activity. nih.govfrontiersin.orgresearchgate.netnih.gov It converts prostaglandin H2 (PGH2) to prostaglandin F2α (PGF2α) and PGD2 to 9α,11β-PGF2. nih.govfrontiersin.orgresearchgate.netnih.gov Both of these PGF2 isomers are potent stimulators of uterine contractions and are considered crucial for the initiation of labor. The clinical relevance of this function is highlighted by the fact that indomethacin, a medication used to suppress premature labor (tocolysis), is a potent and selective inhibitor of AKR1C3. google.comnih.govfrontiersin.orgresearchgate.netnih.gov
| Finding | Description | Reference |
|---|---|---|
| Progesterone Metabolism | AKR1C3 metabolizes and inactivates progesterone, helping to overcome its labor-suppressing effects at term. | nih.govfrontiersin.org |
| Prostaglandin Synthesis | Functions as a prostaglandin F synthase, producing PGF2α and 9α,11β-PGF2, which stimulate uterine contractions. | nih.govfrontiersin.orgresearchgate.netnih.gov |
| Role in Labor Initiation | Contributes to the timing of parturition by both decreasing anti-contraction progestins and increasing pro-contraction prostaglandins. | nih.gov |
| Target of Tocolytic Drug | The tocolytic agent indomethacin is a potent and selective inhibitor of AKR1C3, underscoring the enzyme's role in labor. | google.comresearchgate.netnih.gov |
While the inhibitor KV-37 is a potent and highly selective tool for studying AKR1C3, current research primarily highlights its antineoplastic effects, particularly in the context of prostate cancer. frontiersin.orgmdpi.comresearchgate.net Its potential application in the inflammatory, allergic, and reproductive processes detailed above remains an area for future investigation.
Akr1c3 As a Therapeutic Target
Rationale for AKR1C3 Inhibition in Disease Management
AKR1C3 plays a crucial role in the biosynthesis of potent androgens and estrogens, as well as in prostaglandin (B15479496) metabolism. nih.govmdpi.com It catalyzes the reduction of androstenedione (B190577) to testosterone (B1683101) and estrone (B1671321) to 17β-estradiol, thereby promoting the proliferation of hormone-dependent cancers like prostate and breast cancer. nih.gov Specifically, in castrate-resistant prostate cancer (CRPC), where tumor cells adapt to low androgen levels, AKR1C3 is often overexpressed, leading to intratumoral androgen synthesis and disease progression. nih.govfoodandnutritionresearch.net
The enzyme's role extends beyond steroid metabolism. As a prostaglandin F synthase, AKR1C3 converts PGD2 to PGF2α and PGH2 to 9α,11β-PGF2, both of which can stimulate proliferative and inflammatory pathways. mdpi.com This dual functionality in steroid and prostaglandin pathways makes AKR1C3 a compelling target for therapeutic intervention in a range of cancers.
Research has demonstrated that inhibiting AKR1C3 can suppress the growth of cancer cells. For instance, the AKR1C3 inhibitor KV-37 has been shown to reduce prostate cancer cell viability in a dose- and time-dependent manner. frontiersin.orgnih.gov It achieves this by inhibiting the conversion of Δ4-androstenedione to testosterone within the cancer cells. probechem.com
Strategies for Overcoming Therapeutic Resistance via AKR1C3 Inhibition
A significant challenge in cancer therapy is the development of resistance to existing treatments. Overexpression of AKR1C3 has been identified as a key mechanism of resistance to several anti-cancer drugs, including the androgen receptor (AR) antagonist enzalutamide (B1683756). google.comnih.gov Prostate tumors resistant to treatments like abiraterone (B193195) and enzalutamide often exhibit elevated levels of steroidogenic enzymes, with AKR1C3 being prominently overexpressed. google.com
Inhibition of AKR1C3 offers a strategy to overcome this resistance. Studies have shown that pre-treatment with an AKR1C3 inhibitor can re-sensitize resistant cancer cells to standard therapies. For example, the use of KV-37 in combination with enzalutamide has demonstrated synergistic effects, retarding the growth of enzalutamide-resistant prostate cancer cells. nih.govresearchgate.net This is achieved by inhibiting the intratumoral production of androgens that would otherwise fuel cancer growth despite the presence of AR antagonists. nih.govdtic.mil
Furthermore, some AKR1C3 inhibitors exhibit a dual mechanism of action, not only blocking androgen synthesis but also directly impacting the androgen receptor signaling pathway. mdpi.com For instance, KV-37 has been observed to reduce AR transactivation and the expression of prostate-specific antigen (PSA), a marker of AR activity. probechem.com This multi-pronged attack on both the ligand supply and the receptor's activity presents a powerful approach to combatting therapeutic resistance.
Importance of Isoform Selectivity for AKR1C1, AKR1C2, and AKR1C4
A critical consideration in the development of AKR1C3 inhibitors is isoform selectivity. The aldo-keto reductase 1C subfamily consists of four highly homologous enzymes: AKR1C1, AKR1C2, AKR1C3, and AKR1C4, which share over 84% sequence identity. nih.govnih.gov While AKR1C3 is a target for inhibition, the other isoforms play distinct and often beneficial roles.
AKR1C1 and AKR1C2 are involved in the inactivation of 5α-dihydrotestosterone (DHT), the most potent androgen. nih.govacs.org Therefore, non-selective inhibition of these isoforms could be counterproductive, potentially increasing the levels of active androgens. AKR1C4 is primarily found in the liver and plays a role in steroid clearance. nih.gov
Consequently, an ideal AKR1C3 inhibitor must exhibit high selectivity to avoid off-target effects on AKR1C1, AKR1C2, and AKR1C4. KV-37 has been characterized as a potent and highly selective AKR1C3 inhibitor. frontiersin.orgnih.gov It displays an IC50 of 66 nM for AKR1C3 and exhibits 109-fold selectivity over AKR1C2. probechem.comprobechem.com This high degree of selectivity is crucial for targeting the disease-driving mechanism while minimizing interference with the normal physiological functions of the other AKR1C isoforms.
The development of such selective inhibitors is a key strategy in advancing AKR1C3-targeted therapies from preclinical research to potential clinical applications. acs.org
Interactive Data Table: this compound Profile
| Property | Value | Source |
| Compound Name | KV-37 | probechem.com |
| Chemical Name | (E)-3-(4-(3-methylbut-2-en-1-yl)-3-(3-phenylpropanamido) phenyl) acrylic acid | frontiersin.orgresearchgate.net |
| Target | Aldo-keto reductase 1C3 (AKR1C3) | probechem.com |
| IC50 | 66 nM | probechem.comprobechem.comdcchemicals.com |
| Selectivity | 109-fold over AKR1C2 | frontiersin.orgprobechem.comprobechem.com |
| Mechanism of Action | Competitive inhibitor of AKR1C3 | probechem.comgoogle.com |
| Biological Effect | Inhibits the conversion of androstenedione to testosterone | probechem.comgoogle.com |
| Therapeutic Potential | Sensitizes cancer cells to enzalutamide | google.comresearchgate.net |
Akr1c3 Inhibitor Discovery and Development Strategies
Approaches to Novel Inhibitor Identification
The quest for novel and effective AKR1C3 inhibitors has led researchers to explore a variety of chemical scaffolds and design strategies. These approaches range from modifying existing molecules to employing sophisticated computational methods to guide drug design.
Structural Modification of Substrates
One approach to developing AKR1C3 inhibitors involves modifying the structure of its natural substrates. By understanding how substrates bind to the active site of the enzyme, researchers can design molecules that mimic the substrate but also contain functional groups that inhibit the enzyme's catalytic activity. This strategy aims to create competitive inhibitors that occupy the active site, preventing the binding and conversion of the natural substrate.
Natural Product Derivations
Nature has been a rich source of bioactive compounds, and many AKR1C3 inhibitors have been derived from natural products. escholarship.org For instance, flavonoids, a class of compounds found in many plants, have shown inhibitory activity against AKR1C3. frontiersin.org One notable example is 2′-hydroxyflavanone, which demonstrated significant inhibition of AKR1C3. frontiersin.org Another natural compound, genistein, an isoflavone (B191592) found in soy, has also been shown to inhibit CRPC cell proliferation by targeting AKR1C3. frontiersin.org The cinnamic acid derivative, KV-37, is another example of a potent and selective AKR1C3 inhibitor derived from a natural product scaffold. frontiersin.orgnih.gov
Nonsteroidal Anti-Inflammatory Drug (NSAID) Analogues
Interestingly, some nonsteroidal anti-inflammatory drugs (NSAIDs) have been found to inhibit AKR1C3. Indomethacin (B1671933), a commonly used NSAID, has been shown to inhibit AKR1C3 with some selectivity over other AKR1C isoforms. drugbank.com This discovery has spurred the development of indomethacin analogues with reduced cyclooxygenase (COX) inhibitory activity but retained or enhanced AKR1C3 inhibitory potency. drugbank.com The goal is to separate the anti-inflammatory effects from the AKR1C3-inhibitory effects to create more targeted therapies. drugbank.com Researchers have successfully generated libraries of these analogues that show nanomolar potency against AKR1C3 and high selectivity. drugbank.com
Bioisosteric Replacements and Scaffold Hopping
Bioisosteric replacement is a strategy used in drug design to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic properties. Scaffold hopping involves replacing the core structure of a known inhibitor with a structurally different scaffold while retaining the key pharmacophoric features required for biological activity. These techniques allow for the exploration of diverse chemical spaces and the discovery of novel inhibitor classes with improved drug-like properties.
Structure-Guided Drug Design
The availability of the crystal structure of AKR1C3 has been instrumental in the development of potent and selective inhibitors. Structure-guided drug design utilizes the three-dimensional structure of the target protein to design molecules that bind with high affinity and specificity. By analyzing the co-crystal structures of AKR1C3 with various inhibitors, researchers can understand the key molecular interactions responsible for binding. acs.org This information guides the rational design of new inhibitors with optimized interactions, leading to improved potency and selectivity. For example, the co-crystal structure of AKR1C3 with an indomethacin analogue revealed a unique binding mode, providing valuable insights for further optimization. drugbank.com
Biochemical Characterization of Inhibitory Potency
A critical step in the development of any inhibitor is the thorough characterization of its biochemical properties. This involves determining its potency, selectivity, and mechanism of inhibition.
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. KV-37, for example, is a potent inhibitor of AKR1C3 with an IC50 of 66 nM. frontiersin.orgprobechem.comdcchemicals.com
Selectivity is another crucial parameter, as an ideal inhibitor should target AKR1C3 without significantly affecting other related enzymes, such as AKR1C1 and AKR1C2. drugbank.com High selectivity helps to minimize off-target effects and potential side effects. KV-37 exhibits excellent selectivity, being 109-fold more selective for AKR1C3 over AKR1C2. frontiersin.orgprobechem.com
Understanding the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) provides further insight into how the inhibitor interacts with the enzyme. KV-37 has been shown to be a competitive inhibitor of AKR1C3 with respect to its substrate. probechem.com
The following table summarizes the biochemical data for KV-37 and other selected AKR1C3 inhibitors.
| Compound | Type | Target | IC50 | Selectivity | Mechanism of Inhibition |
| KV-37 | Cinnamic acid derivative | AKR1C3 | 66 nM frontiersin.orgprobechem.comdcchemicals.com | 109-fold over AKR1C2 frontiersin.orgprobechem.com | Competitive probechem.com |
| 2'-hydroxyflavanone | Flavonoid | AKR1C3 | 0.3 µM frontiersin.org | 20-fold over AKR1C2 frontiersin.org | Not specified |
| Indomethacin | NSAID | AKR1C3 | Not specified | Selective over AKR1C1/AKR1C2 drugbank.com | Not specified |
| S19-1035 | Biaryl derivative | AKR1C3 | 3.04 nM nih.gov | >3289-fold over other isoforms nih.gov | Not specified |
In Vitro Enzyme Assays and IC50 Determination
A critical step in the evaluation of potential AKR1C3 inhibitors is the use of in vitro enzyme assays to determine their half-maximal inhibitory concentration (IC50). This value quantifies the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
The cinnamic acid derivative, KV-37, has been identified as a potent and selective inhibitor of AKR1C3. researchgate.netfrontiersin.org In isolated enzyme assays, KV-37 demonstrated an IC50 value of 66 nM. frontiersin.orgprobechem.com This indicates its strong potential to inhibit the enzymatic function of AKR1C3. The assays to determine the IC50 of AKR1C3 inhibitors often involve measuring the NADP+ dependent oxidation of a substrate like S-tetralol, catalyzed by a recombinant form of the enzyme. nih.gov The concentration of the substrate is typically set at a value equal to its Michaelis constant (Km) for the specific enzyme isoform to allow for direct comparison of IC50 values. google.com
For KV-37, its inhibitory activity was further characterized by its selectivity. It displayed a 109-fold greater selectivity for AKR1C3 over the related isoform AKR1C2. researchgate.netfrontiersin.orgprobechem.com This high selectivity is a crucial attribute for a therapeutic candidate, as it minimizes off-target effects. The determination of IC50 values is a foundational screening method that allows researchers to rank the potency of various compounds and select promising candidates for further development. nih.gov
Table 1: In Vitro Inhibition Data for Selected AKR1C3 Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Selectivity |
|---|---|---|---|
| KV-37 | AKR1C3 | 66 | 109-fold over AKR1C2 |
| Indomethacin | AKR1C3 | - | Weak and poorly selective |
| Baccharin | AKR1C3 | - | Potent and selective |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Kinetic Mechanisms of Inhibition
Understanding the kinetic mechanism by which a compound inhibits an enzyme provides deeper insight into its mode of action. For AKR1C3 inhibitors, kinetic studies can reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.
KV-37 has been shown to act as a competitive inhibitor of AKR1C3. google.com This was determined through experiments measuring the NADPH-dependent reduction of Δ4-androstene-3,17-dione to testosterone (B1683101), a reaction catalyzed by AKR1C3. google.com In these studies, increasing concentrations of KV-37 were used to inhibit the conversion of a fixed concentration of the substrate. google.com The competitive nature of the inhibition indicates that KV-37 likely binds to the same active site on the enzyme as the natural substrate, thereby preventing the substrate from binding and being converted to product. google.com This type of inhibition is often a desirable characteristic for drug candidates as its efficacy can be modulated by substrate concentration.
Structure-Activity Relationship (SAR) Studies for AKR1C3 Inhibitors
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in inhibitory activity, researchers can identify the key molecular features responsible for its potency and selectivity.
For inhibitors of AKR1C3, SAR studies have been instrumental in the development of potent and selective compounds. The natural product baccharin, a cinnamic acid derivative, served as an initial scaffold for the design of AKR1C3 inhibitors. google.com A key finding from early SAR studies was that the dihydrocinnamoyloxy moiety of the baccharin scaffold is a crucial structural element for AKR1C3 inhibition. google.com However, the ester linkage present in baccharin and its initial analogs rendered them susceptible to hydrolysis, making them unsuitable as drug leads. google.com
This led to the development of more stable analogs, including KV-37, which is an (E)-3-(4-(3-methylbut-2-en-1-yl)-3-(3-phenylpropanamido)phenyl)acrylic acid. researchgate.netfrontiersin.org The design of KV-37 and its derivatives involved modifications to the baccharin scaffold to improve metabolic stability while retaining high inhibitory potency and selectivity for AKR1C3. researchgate.netfrontiersin.org Further SAR studies on related compounds have explored the replacement of certain structural components, such as the prenyl chain, with other groups like an unsubstituted phenyl ring to modulate potency and selectivity. nih.gov These systematic modifications and subsequent in vitro testing are essential for refining the inhibitor's properties to achieve the desired therapeutic profile.
Akr1c3 Inhibitor Kv 37: Specific Research Focus
Chemical Classification
KV-37 is chemically classified as a cinnamic acid derivative. researchgate.netfrontiersin.orgnih.gov Its systematic chemical name is (E)-3-(4-(3-methylbut-2-en-1-yl)-3-(3-phenylpropanamido)phenyl)acrylic acid. researchgate.netnih.gov The structure of KV-37 is characterized by a central phenyl ring substituted with an acrylic acid group, a phenylpropanamido group, and a prenyl group, which contributes to its specific interaction with the AKR1C3 enzyme. researchgate.net
Inhibitory Potency and Selectivity Profile
The efficacy of an enzyme inhibitor is determined by its potency and its selectivity for the target enzyme over other related enzymes. KV-37 has been demonstrated to be a potent and highly selective inhibitor of AKR1C3. researchgate.netfrontiersin.orgnih.govprobechem.com
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For KV-37, the reported IC50 value against AKR1C3 is 66 nM. researchgate.netfrontiersin.orgnih.govprobechem.com This low nanomolar value indicates that KV-37 is a highly potent inhibitor of the AKR1C3 enzyme.
The aldo-keto reductase family includes several isoforms with high structural similarity, making selective inhibition a significant challenge. However, KV-37 has shown remarkable selectivity for AKR1C3 over other isoforms, particularly AKR1C2. Research indicates that KV-37 is 109-fold more selective for AKR1C3 than for AKR1C2. researchgate.netfrontiersin.orgnih.govprobechem.com This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
IC50 Values
Considerations for Biostability
In addition to potency and selectivity, the biostability of a compound is a critical factor for its potential as a therapeutic agent. KV-37 has been shown to possess excellent metabolic stability. researchgate.netfrontiersin.orgnih.govprobechem.com Studies have reported a half-life (t1/2) of over 240 minutes, indicating that the compound is not rapidly metabolized and can maintain its inhibitory activity for a prolonged period. researchgate.netfrontiersin.orgnih.gov This favorable biostability profile suggests that KV-37 has the potential for sustained therapeutic action in a biological system.
| Compound Name |
| AKR1C3 inhibitor KV-37 |
| (E)-3-(4-(3-methylbut-2-en-1-yl)-3-(3-phenylpropanamido)phenyl)acrylic acid |
| Enzalutamide (B1683756) |
| Inhibitory Profile of KV-37 | |
| Target Enzyme | AKR1C3 |
| IC50 Value | 66 nM |
| Selectivity over AKR1C2 | 109-fold |
| Biostability (t1/2) | > 240 minutes |
Mechanistic Insights into Akr1c3 Inhibitor Kv 37 Action
Binding Interactions within the AKR1C3 Active Site
KV-37 is a cinnamic acid derivative developed from structure-activity relationship (SAR) studies of the natural compound baccharin. google.comresearchgate.net While a specific crystal structure of KV-37 complexed with AKR1C3 is not detailed in the available research, the binding mechanisms of related non-steroidal anti-inflammatory drug (NSAID) inhibitors provide significant insight. These inhibitors typically interact with key residues within the enzyme's active site. plos.org
A crucial interaction for this class of inhibitors is the formation of hydrogen bonds between the inhibitor's carboxylic acid group and the oxyanion site of AKR1C3, specifically with the residues Tyrosine-55 (Tyr-55) and Histidine-117 (His-117). plos.org This interaction effectively blocks the active site, preventing the binding of the natural substrate and the cofactor NADP+. plos.org The cinnamic acid structure of KV-37 suggests it likely engages in similar hydrogen bonding within the AKR1C3 active site, which is a common feature for many AKR1C3 inhibitors. plos.orggoogle.com
Mode of Enzyme Inhibition
Research has definitively characterized the mode of enzyme inhibition for KV-37. Studies using recombinant AKR1C3 demonstrated that KV-37 acts as a competitive inhibitor with respect to the enzyme's substrate, Δ4-androstene-3,17-dione. google.com This mode of inhibition means that KV-37 directly competes with the natural substrate for binding to the enzyme's active site.
The inhibitory potency of KV-37 has been quantified, revealing its effectiveness against AKR1C3.
Table 1: Inhibitory Potency of KV-37 against AKR1C3
| Parameter | Value | Description | Source |
|---|---|---|---|
| IC50 | 66 nM | The concentration of KV-37 required to inhibit 50% of AKR1C3 enzymatic activity. | researchgate.netfrontiersin.org |
| Ki | 3.0 µM | The inhibition constant for the E.NADPH.KV-37 complex, indicating a competitive mode of inhibition. | google.com |
| Selectivity | 109-fold over AKR1C2 | Demonstrates high selectivity for AKR1C3 over the closely related isoform AKR1C2. | researchgate.netfrontiersin.org |
The competitive inhibition by KV-37 effectively blocks the conversion of androgen precursors to potent androgens like testosterone (B1683101), thereby disrupting the fuel supply for androgen receptor activation in cancer cells. researchgate.netgoogle.com
Impact on Downstream Molecular Pathways
By inhibiting AKR1C3, KV-37 triggers significant changes in the molecular pathways that are downstream of androgen synthesis, primarily affecting the androgen receptor signaling axis.
A primary consequence of AKR1C3 inhibition by KV-37 is the reduction of androgen receptor (AR) transactivation. researchgate.netresearchgate.net By blocking the intratumoral production of testosterone and DHT, KV-37 effectively starves the AR of its activating ligands. researchgate.net This leads to a decrease in the AR's ability to bind to androgen response elements (AREs) on target genes and initiate their transcription, a critical step for the growth and survival of hormone-dependent prostate cancer cells. researchgate.netfrontiersin.org
Treatment with KV-37 has been shown to reduce the expression levels of both the androgen receptor (AR) and the prostate-specific antigen (PSA), a well-known AR target gene. researchgate.netgoogle.com In studies involving CRPC cell lines, Western blot analysis confirmed that KV-37 treatment leads to a decrease in the protein levels of both AR and PSA. google.com This effect is particularly significant in the context of CRPC, where AR signaling remains a key driver of the disease.
The action of KV-37 is primarily centered on the potent and selective inhibition of the AKR1C3 enzyme. researchgate.netfrontiersin.org The subsequent reduction in AR transactivation and expression of AR/PSA is a direct downstream consequence of depleting the pool of activating androgens. researchgate.netgoogle.com While some other AKR1C3 inhibitors have been reported to exert dual inhibitory effects, directly targeting both AKR1C3 and the AR, current evidence indicates that KV-37's impact on the AR pathway is a result of its primary mechanism as an androgen synthesis inhibitor rather than direct antagonism at the androgen receptor itself. frontiersin.orgnih.govmdpi.com The compound effectively shuts down the production of the ligands necessary for AR function, thereby modulating AR signaling. researchgate.net
Preclinical Efficacy and Therapeutic Potential of Kv 37
In Vitro Studies in Cell Line Models
The AKR1C3 inhibitor, KV-37, has demonstrated significant antineoplastic activity in preclinical in vitro models, particularly in the context of prostate cancer. researchgate.netnih.gov This cinnamic acid derivative has shown potent and selective inhibitory action against AKR1C3, an enzyme implicated in the progression of castration-resistant prostate cancer (CRPC). nih.gov
Impact on Prostate Cancer Cell Viability
KV-37 has been shown to reduce the viability of prostate cancer cells in a manner that is dependent on both dose and time. researchgate.net Studies on the 22Rv1 and LNCaP prostate cancer cell lines, which are known to express AKR1C3, have revealed the dose-dependent cytotoxic effects of KV-37. researchgate.net The half-maximal inhibitory concentration (IC50) values for KV-37 in these cell lines underscore its potent antitumor activity. researchgate.net Specifically, the biological activity of KV-37 is dependent on the expression of AKR1C3, as its antineoplastic effects are more pronounced in cells with higher levels of this enzyme. researchgate.net
Induction of Apoptosis in Cancer Cells
A key mechanism through which KV-37 exerts its anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.net Treatment with KV-37 leads to a dose- and time-dependent increase in the apoptotic cell population in prostate cancer cell lines. researchgate.net This has been demonstrated through methods such as Annexin V/PI costaining, which identifies cells undergoing apoptosis. researchgate.net The induction of apoptosis is a critical factor in the reduction of cancer cell viability observed with KV-37 treatment. researchgate.net
Selective Cytotoxicity in Malignant versus Non-Malignant Cells
A crucial aspect of a promising anticancer agent is its ability to selectively target cancer cells while sparing normal, non-malignant cells. Research has shown that KV-37 exhibits such selective cytotoxicity. nih.gov Specifically, KV-37 does not induce toxicity in nonmalignant WPMY-1 prostate cells. nih.gov This selectivity suggests a favorable therapeutic window for KV-37, minimizing potential harm to healthy tissues. The basis for this selectivity lies in the significantly higher expression of AKR1C3 in cancer cells compared to their non-malignant counterparts. cpu.edu.cn
Potentiation of Chemotherapeutic Agents
Beyond its standalone efficacy, KV-37 has shown significant potential in combination therapies, where it can enhance the effectiveness of existing chemotherapeutic agents. researchgate.netnih.gov This is particularly relevant in the context of drug resistance, a major challenge in cancer treatment.
Enzalutamide (B1683756) is a standard treatment for CRPC, but resistance to this drug often develops. Studies have demonstrated that pretreatment with KV-37 can sensitize enzalutamide-resistant prostate cancer cells to the antitumor effects of enzalutamide. researchgate.net This is a critical finding, as the upregulation of AKR1C3 is a known mechanism of resistance to enzalutamide. nih.gov By inhibiting AKR1C3, KV-37 can restore the sensitivity of cancer cells to enzalutamide, potentially overcoming acquired resistance. researchgate.netnih.gov
The combination of KV-37 and enzalutamide has been shown to have a very high degree of synergistic drug interaction. researchgate.netnih.gov This synergy results in a significant reduction in prostate cancer cell viability, driven by an enhanced induction of apoptosis. researchgate.net In drug-resistant 22Rv1 cells, the combination therapy led to a more than 200-fold potentiation of enzalutamide's action. nih.gov This synergistic effect suggests that lower concentrations of both drugs could be used to achieve a therapeutic effect, potentially reducing dose-related toxicities. researchgate.net
Potentiation of Activity in Acute Myeloid Leukemia Cell Lines
In the context of acute myeloid leukemia, the overexpression of AKR1C3 is associated with resistance to standard chemotherapeutic agents. tandfonline.com The small molecule inhibitor KV-37 has demonstrated a significant ability to potentiate the cytotoxic effects of established AML drugs. tandfonline.com
Research has shown that while KV-37 alone exhibits cytotoxicity to the AML HL-60 cell line at a concentration of 50 μM, its more significant therapeutic potential lies in its synergistic effects at lower, non-toxic concentrations. tandfonline.comresearchgate.net Specifically, pretreatment with low concentrations of KV-37 has been found to significantly enhance the efficacy of etoposide (B1684455) and daunorubicin (B1662515), two key chemotherapeutics used in AML treatment. tandfonline.com This potentiation effect was observed to be six-fold for etoposide and ten-fold for daunorubicin. tandfonline.com
Furthermore, KV-37 has been shown to resensitize daunorubicin-resistant AML cell lines to the drug's cytotoxic actions. tandfonline.com This is a crucial finding, as therapeutic resistance is a primary contributor to the high mortality rates associated with AML. tandfonline.com By inhibiting AKR1C3, KV-37 is thought to interfere with the metabolic pathways that lead to drug inactivation, thereby restoring the cancer cells' sensitivity to treatment. tandfonline.com
The table below summarizes the potentiation effects of KV-37 in AML cell lines:
| Cell Line | Chemotherapeutic Agent | Potentiation with KV-37 |
| HL-60 | Etoposide | 6-fold |
| HL-60 | Daunorubicin | 10-fold |
| Daunorubicin-resistant AML cells | Daunorubicin | Resensitized to cytotoxic action |
This data is based on preclinical studies and highlights the potential of KV-37 as an adjuvant therapy in AML. tandfonline.com
In Vivo Studies in Preclinical Models
The promising in vitro results for KV-37 have been further supported by in vivo studies in preclinical animal models, which have provided insights into its effects on tumor growth and its systemic tolerability.
In xenograft models of prostate cancer, KV-37 has demonstrated notable antineoplastic activity. researchgate.netnih.gov Studies have shown that KV-37 can reduce the growth of prostate cancer cells both in vitro and in vivo. researchgate.net Xenograft models, where human tumor tissues are implanted into immunodeficient mice, are valuable tools for translational research as they can mimic the characteristics of human tumors. nih.govd-nb.info
In the context of castration-resistant prostate cancer, where AKR1C3 is significantly upregulated, KV-37 has been shown to sensitize CRPC cell lines (22Rv1 and LNCaP1C3) to the antitumor effects of enzalutamide, a standard androgen receptor antagonist. researchgate.nethanspub.org This synergistic interaction leads to a significant reduction in prostate cancer cell viability by inducing apoptosis. researchgate.net Remarkably, the combination therapy resulted in a greater than 200-fold potentiation of enzalutamide's action in drug-resistant 22Rv1 cells. researchgate.net
A critical aspect of any potential therapeutic agent is its safety profile and tolerability. Preclinical animal models are instrumental in assessing these parameters before any human trials. nih.gov In vivo studies with KV-37 have yielded encouraging results regarding its systemic tolerability. researchgate.netnih.gov
In mouse xenograft models, KV-37 did not induce weight loss, a common indicator of systemic toxicity. researchgate.netnih.gov Furthermore, the inhibitor did not show toxicity in nonmalignant WPMY-1 prostate cells. researchgate.net These findings suggest a favorable safety profile for KV-37, indicating that it may be well-tolerated at therapeutic concentrations. The development of tolerance is a key consideration in long-term treatment, and these initial preclinical assessments are a positive step. frontierspartnerships.org
Future Research Directions and Unresolved Questions
Elucidation of Comprehensive Structure-Activity Relationships for KV-37 and Analogues
A critical area for future investigation is the detailed mapping of the structure-activity relationships (SAR) for KV-37 and its chemical relatives. While KV-37 has been identified as a potent and selective inhibitor of AKR1C3, a comprehensive understanding of how specific structural modifications impact its inhibitory activity and selectivity is still needed. frontiersin.orgnih.gov The dihydrocinnamoyloxy moiety has been noted as a key structural feature for AKR1C3 inhibition in related compounds. google.com
Future research should systematically explore modifications to the core structure of KV-37. This includes alterations to the cinnamic acid portion, the phenylpropanamido side chain, and the 3-methylbut-2-en-1-yl group. frontiersin.org Such studies would help to identify the key pharmacophoric elements responsible for its potent and selective inhibition of AKR1C3 over other isoforms like AKR1C2. frontiersin.org For instance, the development of its second-generation counterpart, KV-49g, highlights the potential for improving potency and selectivity through targeted chemical synthesis. frontiersin.orgresearchgate.net
Interactive Table: SAR Insights from AKR1C3 Inhibitor Classes
Investigation of KV-37 in Additional Disease Models and Resistance Mechanisms
While KV-37 has been extensively studied in the context of prostate cancer, particularly in overcoming resistance to treatments like enzalutamide (B1683756), its potential in other malignancies remains an important area of investigation. frontiersin.orggoogle.comresearchgate.net AKR1C3 is known to be overexpressed in various cancers and is implicated in resistance to a wide array of chemotherapeutics. researchgate.netunmc.edu
Future studies should evaluate the efficacy of KV-37 in other hormone-dependent cancers where AKR1C3 plays a role, such as certain types of breast cancer. nih.gov Furthermore, its activity in hematological malignancies, including acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL), warrants deeper exploration, as initial findings suggest that selective AKR1C3 inhibitors can potentiate the effects of chemotherapy in these diseases. nih.govgoogle.comunmc.edu
A significant unresolved question is the potential for cancer cells to develop resistance to KV-37 itself. Research is needed to identify the molecular mechanisms that could lead to resistance, which might include efflux pumps, metabolic inactivation of the inhibitor, or mutations in the AKR1C3 enzyme that prevent inhibitor binding. Understanding these potential resistance pathways is crucial for the long-term clinical success of AKR1C3 inhibitors.
Advanced Mechanistic Studies of KV-37 within Complex Biological Systems
The primary mechanism of action of KV-37 is understood to be the induction of apoptosis in cancer cells. google.comresearchgate.net However, a more granular understanding of the downstream signaling pathways affected by AKR1C3 inhibition is required. Mechanistic studies have shown that KV-37 treatment leads to a reduction in androgen receptor (AR) transactivation and prostate-specific antigen (PSA) expression. google.com
Future research should employ advanced techniques such as proteomics and metabolomics to obtain a global view of the cellular changes induced by KV-37. This could reveal novel downstream effectors and signaling cascades impacted by AKR1C3 inhibition. For example, while it is known that KV-37 treatment can lead to an increase in cleaved PARP and caspase-3, indicating apoptosis, the precise upstream triggers for this process following AKR1C3 inhibition are not fully elucidated. researchgate.net Additionally, investigating the interplay between AKR1C3 inhibition by KV-37 and other cellular processes, such as the regulation of androgen receptor splice variants like AR-V7, will be critical. nih.gov
Development of Next-Generation AKR1C3 Inhibitors Building on KV-37 Insights
The knowledge gained from studying KV-37 provides a solid foundation for the rational design of next-generation AKR1C3 inhibitors with improved properties. The development of KV-49g, a second-generation analogue of KV-37, serves as a proof of concept that further optimization is achievable. frontiersin.orgresearchgate.net KV-49g is reported to be the most effective and selective AKR1C3 inhibitor currently known. frontiersin.orgresearchgate.net
Future drug development efforts should focus on enhancing key pharmaceutical properties, such as oral bioavailability, metabolic stability, and a longer half-life, building upon the stable (t1/2 > 240 min) and selective (109-fold over AKR1C2) profile of KV-37. frontiersin.org The design of novel compounds could also explore different chemical scaffolds that mimic the key binding interactions of KV-37 within the active site of AKR1C3.
Interactive Table: Properties of KV-37 and its Next-Generation Counterpart
Integration of AKR1C3 Inhibition into Multi-Targeted Therapeutic Strategies
One of the most promising applications of KV-37 is its use in combination therapies. nih.gov The synergistic effect observed when KV-37 is combined with the androgen receptor antagonist enzalutamide in resistant prostate cancer cells is a compelling example. frontiersin.orggoogle.comresearchgate.net This combination therapy has been shown to retard the growth of enzalutamide-resistant prostate cancer cells and induce apoptosis. frontiersin.orgnih.gov
Future research should systematically explore other combination strategies. This could involve pairing KV-37 or next-generation inhibitors with other anti-cancer agents, including other hormonal therapies, chemotherapies, and targeted agents for different cancer types. For instance, combining AKR1C3 inhibition with therapies that target other pathways involved in androgen synthesis or signaling could provide a more comprehensive blockade and potentially delay or prevent the emergence of resistance. The development of dual-inhibitors that target both AKR1C3 and the androgen receptor, as seen with compounds like MF-15, represents another exciting avenue for multi-targeted strategies. nih.govmdpi.com
Q & A
Q. What structural features of KV-37 contribute to its selectivity for AKR1C3?
KV-37 contains a phenylacrylic acid scaffold with a 3-methylbut-2-enyl group and a 3-phenylpropanamido substituent, which facilitates hydrophobic interactions with AKR1C3's active site. The hydrolytically stable α,β-unsaturated carbonyl group enhances binding specificity by forming covalent adducts with catalytic residues (e.g., Tyr55 and Lys84). Structural optimization studies using molecular docking and structure-activity relationship (SAR) analyses have validated these interactions .
Q. Why is AKR1C3 a critical target in castration-resistant prostate cancer (CRPC)?
AKR1C3 catalyzes intratumoral androgen biosynthesis, converting weak androgens (e.g., androstenedione) to potent ligands like testosterone and 5α-dihydrotestosterone (DHT), which activate the androgen receptor (AR) even under androgen-deprivation therapy. Elevated AKR1C3 expression in CRPC patient samples correlates with resistance to AR antagonists like enzalutamide, making it a key therapeutic target .
Q. Which in vitro models are commonly used to evaluate KV-37's antineoplastic effects?
CRPC cell lines (e.g., 22Rv1 and LNCaP1C3) are primary models due to their endogenous AKR1C3 overexpression. Assays include:
- Cell viability : MTT or CellTiter-Glo assays to measure IC50 values (e.g., KV-37 IC50: 0.5–2.5 µM in 22Rv1 cells).
- AR signaling : Luciferase reporter assays for AR transactivation and qPCR for prostate-specific antigen (PSA) expression.
- Apoptosis : Annexin V/PI staining and caspase-3/7 activation assays .
Advanced Research Questions
Q. How does KV-37 synergize with enzalutamide to overcome drug resistance in CRPC?
KV-37 reduces intratumoral androgen levels, depriving AR of ligands, while enzalutamide blocks AR nuclear translocation. Combination studies using the Chou-Talalay method show a synergistic combination index (CI < 1) in 22Rv1 cells, with >200-fold potentiation of enzalutamide efficacy. Mechanistically, this synergy involves downregulation of full-length AR and AR-V7 variants, coupled with PARP cleavage and Bcl-2 suppression .
Q. What in vivo strategies validate AKR1C3 inhibition by KV-37?
- Xenograft models : Subcutaneous implantation of 22Rv1 cells in immunodeficient mice, with KV-37 administered orally (10–20 mg/kg/day). Tumor volume reduction and PSA suppression are measured.
- Pharmacodynamic markers : Immunohistochemistry for AKR1C3, AR, and Ki67 in tumor tissues.
- Safety : Monitoring body weight and organ toxicity (e.g., liver enzymes) to exclude off-target effects .
Q. How should researchers address discrepancies in KV-37's IC50 values across CRPC cell lines?
Variability arises from differences in AKR1C3 expression levels (e.g., LNCaP1C3 vs. 22Rv1) and androgen dependency. Normalize IC50 to AKR1C3 activity (measured via prostaglandin D2 reduction assays) and use isogenic cell lines with AKR1C3 knockdown/overexpression to isolate enzyme-specific effects .
Q. What pharmacokinetic challenges are associated with KV-37, and how can they be mitigated?
KV-37 exhibits moderate oral bioavailability (~40% in mice) due to first-pass metabolism. Strategies include:
Q. Beyond enzalutamide, what combination therapies enhance KV-37's efficacy?
Preclinical strategies include:
Q. Which biomarkers predict responsiveness to KV-37 in CRPC?
Predictive biomarkers include:
Q. How does KV-37 modulate androgen receptor signaling dynamics?
KV-37 suppresses AR nuclear translocation and reduces chromatin binding at PSA enhancer regions. Time-resolved FRET and live-cell imaging show disrupted AR-coactivator (e.g., SRC-3) interactions. Single-cell RNA-seq reveals heterogeneous AR pathway inhibition, guiding dose optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
